Cas no 1379358-89-0 (4-(3-chloro-2-fluorophenoxy)butanenitrile)

4-(3-chloro-2-fluorophenoxy)butanenitrile structure
1379358-89-0 structure
商品名:4-(3-chloro-2-fluorophenoxy)butanenitrile
CAS番号:1379358-89-0
MF:C10H9ClFNO
メガワット:213.635965108871
MDL:MFCD18911490
CID:5218403

4-(3-chloro-2-fluorophenoxy)butanenitrile 化学的及び物理的性質

名前と識別子

    • 4-(3-chloro-2-fluorophenoxy)butanenitrile
    • MDL: MFCD18911490
    • インチ: 1S/C10H9ClFNO/c11-8-4-3-5-9(10(8)12)14-7-2-1-6-13/h3-5H,1-2,7H2
    • InChIKey: XBTYWMGMPNTGRJ-UHFFFAOYSA-N
    • ほほえんだ: C(#N)CCCOC1=CC=CC(Cl)=C1F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4

4-(3-chloro-2-fluorophenoxy)butanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB432881-1g
4-(3-Chloro-2-fluoro-phenoxy)butanenitrile; .
1379358-89-0
1g
€1621.70 2024-08-03
abcr
AB432881-5 g
4-(3-Chloro-2-fluoro-phenoxy)butanenitrile
1379358-89-0
5g
€1,251.90 2022-06-10
abcr
AB432881-1 g
4-(3-Chloro-2-fluoro-phenoxy)butanenitrile
1379358-89-0
1g
€544.10 2022-06-10
abcr
AB432881-5g
4-(3-Chloro-2-fluoro-phenoxy)butanenitrile
1379358-89-0
5g
€1373.40 2023-09-04
Ambeed
A635057-1g
4-(3-Chloro-2-fluorophenoxy)butanenitrile
1379358-89-0 97%
1g
$441.0 2024-04-24

4-(3-chloro-2-fluorophenoxy)butanenitrile 関連文献

4-(3-chloro-2-fluorophenoxy)butanenitrileに関する追加情報

Introduction to 4-(3-Chloro-2-fluorophenoxy)butanenitrile (CAS No. 1379358-89-0)

4-(3-Chloro-2-fluorophenoxy)butanenitrile, with the CAS number 1379358-89-0, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chlorofluorinated phenoxy group and a butanenitrile moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The molecular formula of 4-(3-chloro-2-fluorophenoxy)butanenitrile is C11H9ClFNO, and its molecular weight is approximately 227.64 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and acetone. Its physical and chemical properties have been extensively studied, providing a solid foundation for its use in both academic research and industrial applications.

In recent years, the interest in 4-(3-chloro-2-fluorophenoxy)butanenitrile has grown due to its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the chlorofluorinated phenoxy group enhances the compound's stability and reactivity, making it an attractive building block for the development of novel compounds with specific biological activities.

4-(3-Chloro-2-fluorophenoxy)butanenitrile has been explored in various synthetic routes, including nucleophilic substitution reactions and transition metal-catalyzed coupling reactions. These synthetic methods have been optimized to improve yield and purity, ensuring that the compound can be produced efficiently on both laboratory and industrial scales.

In the context of pharmaceutical research, 4-(3-chloro-2-fluorophenoxy)butanenitrile has shown promise as a lead compound for the development of new drugs. Studies have demonstrated its potential as a scaffold for designing molecules with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, derivatives of this compound have been shown to exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway.

The biological activity of 4-(3-chloro-2-fluorophenoxy)butanenitrile has also been evaluated in preclinical studies. In vitro assays have revealed that certain derivatives can selectively target cancer cells while sparing normal cells, suggesting their potential as anticancer agents. Additionally, preliminary studies have indicated that these compounds may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Beyond its pharmaceutical applications, 4-(3-chloro-2-fluorophenoxy)butanenitrile has found use in the development of agrochemicals. Its unique chemical structure makes it suitable for the synthesis of herbicides and fungicides with improved efficacy and reduced environmental impact. Researchers have reported that derivatives of this compound can effectively control various plant pathogens without causing significant harm to non-target organisms or the environment.

The environmental fate and toxicity of 4-(3-chloro-2-fluorophenoxy)butanenitrile have also been investigated to ensure its safe use in various applications. Studies have shown that the compound is biodegradable under aerobic conditions and does not accumulate in the environment to harmful levels. Toxicity assessments have indicated that it is relatively non-toxic to aquatic organisms at environmentally relevant concentrations.

In conclusion, 4-(3-chloro-2-fluorophenoxy)butanenitrile (CAS No. 1379358-89-0) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new uses for this compound will be discovered, further expanding its utility in various fields.

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Amadis Chemical Company Limited
(CAS:1379358-89-0)4-(3-chloro-2-fluorophenoxy)butanenitrile
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清らかである:99%
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価格 ($):397.0